3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a cyano group, a thiophene ring, and a benzamide moiety, makes it valuable in drug discovery, organic synthesis, and material science studies.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, have diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis .
Mode of Action
Cyanoacetamide derivatives are known to be extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions .
Result of Action
Cyanoacetamide derivatives are known to have diverse biological activities .
Action Environment
The synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as a building block for synthesizing various heterocyclic compounds.
Material Science: The compound’s properties make it useful in developing new materials with specific characteristics.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar cyanoacetamide structure and is used in synthesizing various heterocyclic derivatives.
N-aryl cyanoacetamides: These compounds have similar reactivity and are used in building various organic heterocycles.
Uniqueness
3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to its specific combination of a cyano group, thiophene ring, and benzamide moiety. This combination provides distinct reactivity and binding properties, making it valuable in multiple research fields.
Properties
IUPAC Name |
3-cyano-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-11-14-4-3-6-15(10-14)19(22)21-12-16-5-1-2-7-18(16)17-8-9-23-13-17/h1-10,13H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOHVKXGQUHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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